

Application Note: Quantification of Peonidin by High-Performance Liquid Chromatography (HPLC)

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Compound of Interest

Compound Name: Peonidin(1-)

Cat. No.: B1263130

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Introduction

Peonidin is a prominent anthocyanidin, a subclass of flavonoids, responsible for the red, purple, and blue pigmentation in a variety of plants, fruits, and vegetables. As a potent antioxidant, the accurate quantification of Peonidin is crucial for quality control in the food and beverage industry, standardization of herbal medicines, and for research in pharmacology and nutraceuticals. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantification of Peonidin.

Method Summary

This method utilizes reversed-phase HPLC with Diode Array Detection (DAD) for the separation and quantification of Peonidin. The sample preparation involves a straightforward extraction followed by filtration. The chromatographic conditions are optimized for excellent resolution and sensitivity.

Experimental Protocols

1. Sample Preparation

A critical step for accurate quantification is the efficient extraction of Peonidin from the sample matrix.

- Reagents:
 - Methanol (HPLC Grade)
 - Hydrochloric Acid (HCl), 37%
 - Dimethyl Sulfoxide (DMSO) (Optional, for enhancing extraction from certain matrices)
 - Deionized Water
- Extraction Solvent: Methanol with 2% HCl. This acidified solvent helps to stabilize the anthocyanins in their colored flavylum cation form.
- Procedure:
 - Homogenize the solid sample (e.g., fruit peel, powdered plant material).
 - Accurately weigh approximately 1.0 g of the homogenized sample into a centrifuge tube.
[\[1\]](#)
 - (Optional) Add 2 mL of DMSO and vortex for 1 minute to aid in the initial disruption of the sample matrix.[\[1\]](#)
 - Add 15 mL of acidified methanol to the sample.[\[2\]](#)
 - Vortex the mixture for 5 minutes to ensure thorough extraction.
 - For enhanced extraction, sonicate the sample for 10-15 minutes.
 - Centrifuge the mixture at 4000 rpm for 15 minutes.
 - Carefully collect the supernatant.
 - Repeat the extraction process on the pellet with another 15 mL of acidified methanol to ensure complete recovery.
 - Combine the supernatants.

- Filter the combined extract through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial prior to injection.[1][3]

2. HPLC Instrumentation and Conditions

- Instrument: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).
- Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[4]
- Mobile Phase A: Water with 1% Formic Acid.
- Mobile Phase B: Acetonitrile.
- Gradient Elution: A gradient elution is necessary to achieve good separation of Peonidin from other compounds in the sample matrix.

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0	95	5
20	79	21
35	60	40
40	95	5
45	95	5

- Flow Rate: 0.8 mL/min.[4]
- Injection Volume: 20 µL.
- Column Temperature: 40°C.
- Detection Wavelength: 520 nm.[4][5]

3. Standard Preparation and Calibration

- **Stock Standard Solution:** Prepare a stock solution of Peonidin standard (e.g., Peonidin-3-glucoside) at a concentration of 100 µg/mL in acidified methanol. Store at 4°C in the dark.
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.5 µg/mL to 20 µg/mL.
- **Calibration Curve:** Inject the working standard solutions into the HPLC system and construct a calibration curve by plotting the peak area against the concentration. The linearity of the calibration curve should be confirmed by a correlation coefficient (r^2) of ≥ 0.99 .^[6]

Quantitative Data Summary

The following table summarizes the typical performance characteristics of this HPLC method for Peonidin quantification, compiled from various studies.

Parameter	Typical Value	Reference
Linearity (r^2)	≥ 0.99	[6]
Limit of Detection (LOD)	0.06 - 0.20 mg/kg	[6]
Limit of Quantification (LOQ)	0.20 - 0.78 µg/mL	[2][6]
Precision (RSD%)		
- Intra-day	< 6.2%	[6]
- Inter-day	< 9.5%	[4][6]
Accuracy (Recovery)	89.9% - 123%	[6]

Visualizations

Caption: Experimental workflow for Peonidin quantification by HPLC.

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- To cite this document: BenchChem. [Application Note: Quantification of Peonidin by High-Performance Liquid Chromatography (HPLC)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1263130#high-performance-liquid-chromatography-hplc-method-for-peonidin-1-quantification]

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